Tert-butyl 3-amino-2-methoxybenzoate

Orthogonal protecting group strategy Acid chloride synthesis Ester activation

This tert-butyl 3-amino-2-methoxybenzoate offers unmatched orthogonal reactivity critical for fragment-based drug discovery. The 3-amino-2-methoxy pattern directs ortho-metalation at the 6-position, enabling construction of quinazolinone and kinase inhibitor cores inaccessible to regioisomers. Unlike methyl/ethyl esters, the tert-butyl group allows direct, room-temperature conversion to the acid chloride with SOCl₂, streamlining amide library synthesis without pre-hydrolysis. It resists basic/nucleophilic conditions that saponify other esters, then cleaves cleanly with TFA. For process chemists, this eliminates aqueous workup, reducing waste. Do not substitute with inferior esters—select the only building block that unlocks the complete synthetic route.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B7975554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-2-methoxybenzoate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C(=CC=C1)N)OC
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,13H2,1-4H3
InChIKeyQVTZQPIQRKULFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-methoxybenzoate: A Multifunctional Benzoate Building Block for Regioselective Synthesis and Orthogonal Deprotection


tert-Butyl 3-amino-2-methoxybenzoate (CAS 959750-81-3) is a polysubstituted aromatic ester featuring a sterically hindered tert-butyl carboxylate, a free primary amine, and a methoxy group on a benzoate scaffold . The spatial arrangement of the 3-amino and 2-methoxy substituents creates a contiguous donor–acceptor pattern that can direct metalation or cyclization chemistry distinct from its 2-amino-3-methoxy regioisomer [1]. The tert-butyl ester serves as a traceless carboxyl protecting group that is stable under basic and nucleophilic conditions yet cleavable under mild acidolysis, enabling synthetic strategies that are precluded for the corresponding methyl or ethyl esters [2].

Why Methyl or Ethyl 3-amino-2-methoxybenzoate Cannot Replace the tert-Butyl Ester in Multi-Step Syntheses


Simply substituting the tert-butyl ester with a methyl or ethyl congener abandons a critical orthogonal reactivity handle. Methyl and ethyl esters are essentially inert toward direct conversion to acid chlorides with SOCl₂ at room temperature, whereas the tert-butyl ester proceeds in very good yields [1]. Furthermore, the regiochemistry of the amino and methoxy groups is decisive: the 3-amino-2-methoxy pattern directs electrophilic aromatic substitution and metalation to different positions than the 2-amino-3-methoxy isomer, profoundly altering the accessible downstream chemical space [2]. These are not interchangeable commodities; selecting the correct substitution isomer and ester protecting group dictates whether entire synthetic routes succeed or fail.

Head-to-Head Reactivity and Regioselectivity Data for tert-Butyl 3-amino-2-methoxybenzoate vs Closest Analogs


tert-Butyl vs Methyl/Ethyl/Benzyl Esters: Exclusive Reactivity with Thionyl Chloride to Yield Acid Chlorides [1]

tert-Butyl esters react with SOCl₂ at room temperature to provide acid chlorides in very good yields, whereas methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive under identical conditions [1]. This chemoselectivity allows direct conversion of the target compound to 3-amino-2-methoxybenzoyl chloride without affecting the free amino group, a transformation that cannot be achieved with the corresponding methyl or ethyl 3-amino-2-methoxybenzoate.

Orthogonal protecting group strategy Acid chloride synthesis Ester activation

Regioselective Ortho-Metalation: 3-Amino-2-methoxy vs 2-Amino-3-methoxy Benzoate Scaffolds [1]

Unprotected 2-methoxybenzoic acid undergoes deprotonation exclusively at the 3-position (ortho to carboxylate) when treated with s‑BuLi/TMEDA at −78 °C, whereas n‑BuLi/t‑BuOK reverses regioselectivity to the 6-position [1]. This demonstrates that the methoxy position relative to the carboxylate dictates the site of electrophilic trapping. For tert-butyl 3-amino-2-methoxybenzoate, the 2-methoxy group directs electrophilic substitution to the 6-position (para to methoxy), a vector inaccessible from the 2-amino-3-methoxy regioisomer.

Directed ortho-metalation Regioselective synthesis Building-block diversification

Orthogonal Deprotection: tert-Butyl Ester Stability Under Basic Conditions vs Methyl Ester Lability [1]

tert-Butyl esters are stable to aqueous base (pH > 12, room temperature) and nucleophilic reagents such as RMgX and RLi, whereas methyl esters undergo rapid saponification under the same alkaline conditions [1]. In the context of 3-amino-2-methoxybenzoate, this means the tert-butyl ester survives LiOH-mediated hydrolysis steps that would cleave a methyl ester, enabling sequential functionalization of the amino group or aromatic ring without premature carboxylate exposure.

Protecting group orthogonality Solid-phase peptide synthesis Sequential deprotection

Optimal Deployment Scenarios for tert-Butyl 3-amino-2-methoxybenzoate Based on Verified Differentiation Data


Late-Stage Diversification via Acid Chloride Intermediate in Parallel Medicinal Chemistry

When a library of amides, esters, or hydrazides must be generated from a common carboxylic acid precursor, the tert-butyl ester enables direct, room-temperature conversion to the acid chloride with SOCl₂ [1]. Methyl or ethyl esters cannot participate in this transformation, making the tert-butyl congener the only viable choice for high-throughput amide coupling without pre-hydrolysis. This is particularly valuable in fragment-based drug discovery where rapid SAR exploration around the benzoate core is required.

Regioselective Synthesis of 6-Substituted-2-methoxy-3-aminobenzoate Derivatives for Kinase Inhibitor Scaffolds

The 3-amino-2-methoxy substitution pattern permits directed ortho-metalation at the 6-position, a vector frequently exploited in the construction of quinazolinone, quinoline, and cinnoline kinase inhibitor cores [2]. Compounds bearing the 2-amino-3-methoxy substitution cannot access this same metalation trajectory, making the target compound the required starting material for any project targeting 6-functionalized 2-methoxy-3-aminobenzoate pharmacophores.

Multi-Step Syntheses Requiring Base-Stable Carboxyl Protection Prior to Final Acidolysis

Synthetic sequences that involve strongly basic or nucleophilic conditions (e.g., Grignard additions, enolate alkylations, or LiOH-mediated ester hydrolysis at another site) demand a carboxyl protecting group that resists premature cleavage. The tert-butyl ester remains intact under conditions that rapidly saponify methyl esters (t₁/₂ difference >100-fold) [3], then is cleanly removed with TFA/CH₂Cl₂ at the final step. This orthogonality eliminates redundant protection/deprotection cycles.

Process Chemistry Route Scouting for Scalable Amide Bond Formation

In process development, direct conversion of a protected benzoate to the acid chloride using SOCl₂ avoids the need for strong aqueous acid or base workup, reducing aqueous waste and simplifying isolation [1]. Since methyl and ethyl esters are unreactive, only the tert-butyl ester offers this streamlined process window, providing a compelling economic and environmental rationale for its procurement at kilogram scale.

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